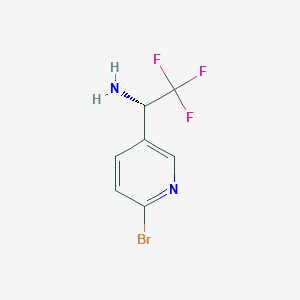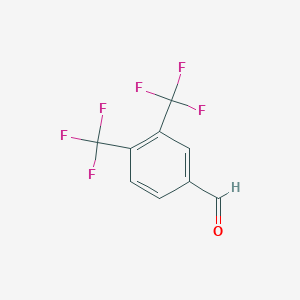
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a secondary butyl group and two methyl groups This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is as follows:
Alkylation: Cyclohexanone is reacted with sec-butyl bromide in the presence of a strong base such as sodium hydride to form 2,3-dimethylcyclohexanone.
Reductive Amination: The 2,3-dimethylcyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the efficiency of the reductive amination process.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine can be compared with other similar compounds such as:
N-(tert-Butyl)-2,3-dimethylcyclohexan-1-amine: The tert-butyl group provides steric hindrance, making it less reactive in certain chemical reactions.
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-ol: The presence of a hydroxyl group instead of an amine group alters its chemical reactivity and solubility.
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-carboxylic acid: The carboxylic acid group introduces acidic properties and different reactivity compared to the amine group.
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-butan-2-yl-2,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-5-10(3)13-12-8-6-7-9(2)11(12)4/h9-13H,5-8H2,1-4H3 |
InChI Key |
USROIRBNYXPKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCCC(C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)









![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)
